2-(4-(2-Fluoroethyl)piperidin-1-yl)acetic acid
Overview
Description
2-(4-(2-Fluoroethyl)piperidin-1-yl)acetic acid is a useful research compound. Its molecular formula is C9H16FNO2 and its molecular weight is 189.23 g/mol. The purity is usually 95%.
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Biological Activity
2-(4-(2-Fluoroethyl)piperidin-1-yl)acetic acid, also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is being investigated for its interactions with biological targets, which could lead to therapeutic applications in various fields, including oncology and neurology.
Chemical Structure and Synthesis
The synthesis of this compound typically involves the alkylation of piperidine with 2-fluoroethyl bromide followed by carboxylation with chloroacetic acid. The final product can be converted into its hydrochloride salt for enhanced stability and solubility in biological assays. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The presence of the fluorine atom enhances the compound's binding affinity, potentially affecting various signaling pathways. The piperidine ring contributes to the compound's structural stability, enabling it to participate in diverse biological interactions .
Therapeutic Potential
Research indicates that this compound may exhibit significant therapeutic effects, particularly in cancer treatment and neurological disorders. Its potential applications include:
- Cancer Therapy : Studies have shown that piperidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds similar to this compound have been evaluated for their cytotoxicity against various cancer cell lines, demonstrating promising results .
- Neurological Disorders : The compound may also play a role in modulating neurotransmitter systems, which could be beneficial in treating conditions like Alzheimer's disease. Its action as an acetylcholinesterase inhibitor has been noted, suggesting potential for improving cognitive function .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity of this compound against several cancer cell lines. The results are summarized in the following table:
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 (Breast Cancer) | 22.68 | Significant loss of viability |
FaDu (Head and Neck) | 18.23 | Induction of apoptosis |
B16F10 (Melanoma) | 29.34 | Inhibition of cell proliferation |
These findings suggest that the compound possesses selective toxicity towards cancer cells while sparing normal cells .
Mechanistic Insights
Further mechanistic studies revealed that treatment with this compound leads to increased levels of phosphorylated H2AX and cleaved PARP1 in treated cells, indicating activation of DNA damage response pathways. This effect is comparable to established chemotherapeutic agents such as Olaparib .
Properties
IUPAC Name |
2-[4-(2-fluoroethyl)piperidin-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO2/c10-4-1-8-2-5-11(6-3-8)7-9(12)13/h8H,1-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUCHZILKDHQLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCF)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.